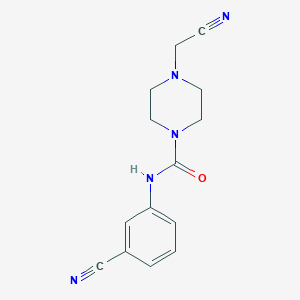![molecular formula C11H15N3S B7575838 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole, also known as MIMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole also modulates the activity of various enzymes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In vivo, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to improve cognitive function and to protect against neurodegenerative diseases. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has also been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole is also stable under a wide range of conditions, making it suitable for use in various assays. However, there are also limitations to the use of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole. One area of research is the development of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole-based materials with unique properties for use in various applications. Another area of research is the investigation of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole as a potential therapeutic agent for neurodegenerative diseases and cancer. Further studies are also needed to elucidate the mechanism of action of 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole and to identify any potential side effects or toxicity.
Métodos De Síntesis
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole can be synthesized using a multi-step process that involves the reaction of 2-methylimidazole with chloroacetic acid, followed by the reaction of the resulting intermediate with 2-bromo-2-methylpropane and thioacetamide. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been investigated for its anti-inflammatory and anti-cancer properties. In pharmacology, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been shown to have neuroprotective effects and to improve cognitive function. In material science, 4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-8(2)11-13-10(7-15-11)6-14-5-4-12-9(14)3/h4-5,7-8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLXLHFJNGDQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

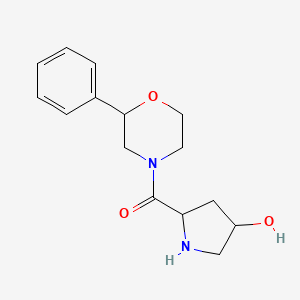

![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)
![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)
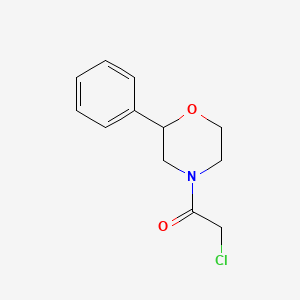
![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)
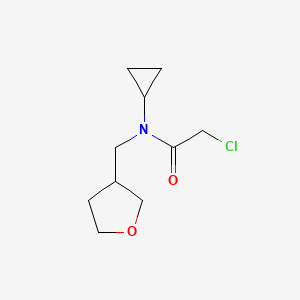
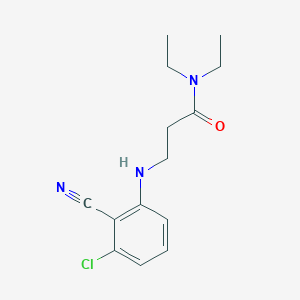
![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
